molecular formula C13H13ClO B1485599 (1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol CAS No. 2165939-44-4

(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol

Cat. No. B1485599
CAS RN: 2165939-44-4
M. Wt: 220.69 g/mol
InChI Key: ZSXSODQVBULHHY-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol, commonly known as 4-chloro-2-cyclopenten-1-ol, is an important organic compound that has been studied extensively in the scientific community. It is a cyclic ether with a chlorine substituent at the para-position of the phenyl group. This compound has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthetic Approaches to Cyclopentenones

One study investigated synthetic routes to 2-ethynyl-2-cyclopenten-1-ones, showcasing methods for constructing complex cyclopentane structures, which are crucial in organic synthesis and medicinal chemistry Eichinger, 1975.

Enzymatic Synthesis of Chiral Alcohols

Another research highlighted the development of an enzymatic process for the preparation of chiral alcohols, demonstrating the utility of biocatalysis in achieving high selectivity and efficiency in the synthesis of complex organic molecules Guo et al., 2017.

Precursors for Carbocyclic Nucleosides

Research on the synthesis of carbocyclic nucleosides precursors involved stereocontrolled synthesis strategies, emphasizing the importance of precise stereochemistry in the development of pharmaceuticals Chang et al., 1994.

Cyclialkylation Mechanisms

Studies on cyclialkylations of arylpentanols to dihydro-indene derivatives provided insights into reaction mechanisms and structural rearrangements, which are fundamental in the design of new synthetic methodologies Fathi et al., 2002.

Isosteres for Carboxylic Acids

Investigations into cyclopentane-1,3-diones as isosteres for the carboxylic acid functional group illustrated how alternative structural motifs can be used to modulate the physical-chemical properties of bioactive molecules, potentially leading to the discovery of new therapeutics Ballatore et al., 2011.

properties

IUPAC Name

(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO/c14-12-8-5-10(6-9-12)4-7-11-2-1-3-13(11)15/h5-6,8-9,11,13,15H,1-3H2/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXSODQVBULHHY-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 4
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 5
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.